4-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
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Description
Thiazolopyrimidines are heterocyclic analogs of purine bases, and they exhibit a broad spectrum of pharmacological activity . The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Synthesis Analysis
Thiazolopyrimidines are typically synthesized through multicomponent reactions . The synthesis involves three-component condensations of aromatic aldehydes with ethyl acetoacetate and 1,3-thiazol-2-amine .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The structure of the isolated compounds is typically determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis
The position of substituents in the initial aldehyde is the crucial factor determining the reaction direction . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afforded ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[5,4-b]pyridine derivatives, have been found to inhibit phosphoinositide 3-kinase (pi3k) with potent activity . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a significant target in cancer research .
Mode of Action
Based on the structural similarity to thiazolo[5,4-b]pyridine derivatives, it can be inferred that ab00685067-01 might interact with its target, possibly pi3k, through key hydrogen bonds . This interaction could lead to the inhibition of the enzymatic activity of PI3K, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3K can affect several downstream pathways, including the Akt/mTOR pathway, which is crucial for cell survival and growth . By inhibiting PI3K, AB00685067-01 could potentially prevent the activation of these pathways, leading to reduced cell proliferation and survival, particularly in cancer cells .
Result of Action
If it acts as a pi3k inhibitor, it could potentially lead to reduced cell proliferation and survival, particularly in cancer cells .
Properties
IUPAC Name |
4-chloro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-12-4-5-13(18-22-16-3-2-10-21-19(16)26-18)11-17(12)23-27(24,25)15-8-6-14(20)7-9-15/h2-11,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQVBXLJCFBKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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